molecular formula C8H18N2O2 B2843283 [(3S,5R)-3-(Aminomethyl)-4,5-dimethylmorpholin-3-yl]methanol CAS No. 2375249-36-6

[(3S,5R)-3-(Aminomethyl)-4,5-dimethylmorpholin-3-yl]methanol

Cat. No.: B2843283
CAS No.: 2375249-36-6
M. Wt: 174.244
InChI Key: OVWDDWGDLFUOTL-SFYZADRCSA-N
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Description

[(3S,5R)-3-(Aminomethyl)-4,5-dimethylmorpholin-3-yl]methanol is a chiral morpholine derivative with potential applications in various fields of chemistry and biology. The compound features a morpholine ring substituted with an aminomethyl group and a hydroxymethyl group, making it an interesting candidate for studying stereochemistry and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(3S,5R)-3-(Aminomethyl)-4,5-dimethylmorpholin-3-yl]methanol typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable amine under acidic conditions.

    Introduction of Substituents: The aminomethyl and hydroxymethyl groups can be introduced through selective functionalization of the morpholine ring. This can be achieved using reagents such as formaldehyde and ammonia for the aminomethyl group, and formaldehyde and a reducing agent for the hydroxymethyl group.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate.

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aminomethyl group can be reduced to a primary amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of ethers or esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as alkoxides, thiolates, or amines.

Major Products:

    Oxidation: Formyl or carboxyl derivatives.

    Reduction: Primary amine derivatives.

    Substitution: Ethers, esters, or other substituted morpholine derivatives.

Scientific Research Applications

[(3S,5R)-3-(Aminomethyl)-4,5-dimethylmorpholin-3-yl]methanol has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3S,5R)-3-(Aminomethyl)-4,5-dimethylmorpholin-3-yl]methanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the hydroxymethyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

Uniqueness: [(3S,5R)-3-(Aminomethyl)-4,5-dimethylmorpholin-3-yl]methanol is unique due to its chiral nature and the presence of both aminomethyl and hydroxymethyl groups on the morpholine ring. This combination of features makes it a versatile compound for various chemical and biological studies.

Properties

IUPAC Name

[(3S,5R)-3-(aminomethyl)-4,5-dimethylmorpholin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2/c1-7-3-12-6-8(4-9,5-11)10(7)2/h7,11H,3-6,9H2,1-2H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWDDWGDLFUOTL-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCC(N1C)(CN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COC[C@](N1C)(CN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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